8-Bromo-3',3'-dimethyl-6-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]
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Overview
Description
8-Bromo-3’,3’-dimethyl-6-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a chromene and an indole moiety, making it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3’,3’-dimethyl-6-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The chromene moiety can be introduced through a cyclization reaction involving an appropriate precursor. The bromine and nitro groups are usually introduced via electrophilic aromatic substitution reactions using bromine and nitric acid, respectively .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3’,3’-dimethyl-6-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the bromine and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Bromine for electrophilic substitution and sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could lead to an amine derivative .
Scientific Research Applications
8-Bromo-3’,3’-dimethyl-6-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 8-Bromo-3’,3’-dimethyl-6-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding, influencing molecular recognition processes .
Comparison with Similar Compounds
Similar Compounds
- 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]
- 1’,3’,3’-Trimethyl-6-nitro-8-methoxyspiro[chromene-2,2’-indole]
- 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-benzopyran]
Uniqueness
The uniqueness of 8-Bromo-3’,3’-dimethyl-6-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and potential for forming halogen bonds, while the nitro group contributes to its electron-withdrawing effects, influencing its overall reactivity and interaction with biological targets .
Properties
Molecular Formula |
C24H19BrN2O3 |
---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
8-bromo-3',3'-dimethyl-6-nitro-1'-phenylspiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C24H19BrN2O3/c1-23(2)19-10-6-7-11-21(19)26(17-8-4-3-5-9-17)24(23)13-12-16-14-18(27(28)29)15-20(25)22(16)30-24/h3-15H,1-2H3 |
InChI Key |
IBZJSOJONVOAHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])Br)C5=CC=CC=C5)C |
Origin of Product |
United States |
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